REACTION_CXSMILES
|
[CH3:1][C:2]1([C:12]([O:14]CC2C=CC=CC=2)=[O:13])[CH2:7][CH2:6][CH:5]([O:8][CH:9]([CH3:11])[CH3:10])[CH2:4][CH2:3]1.O1CCCC1.[OH-].[Li+]>O>[CH3:1][C:2]1([C:12]([OH:14])=[O:13])[CH2:7][CH2:6][CH:5]([O:8][CH:9]([CH3:11])[CH3:10])[CH2:4][CH2:3]1 |f:2.3|
|
Name
|
Phenylmethyl 1-methyl-4-[(1-methylethyl)oxy]cyclohexanecarboxylate
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
CC1(CCC(CC1)OC(C)C)C(=O)OCC1=CC=CC=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0.759 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
SiO2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting solution was warmed
|
Type
|
TEMPERATURE
|
Details
|
to reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (2×20 mL)
|
Type
|
CUSTOM
|
Details
|
to remove unhydrolysed SM
|
Type
|
EXTRACTION
|
Details
|
extracted into DCM (2×15 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
solvent removed under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(CCC(CC1)OC(C)C)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 5.64 mmol | |
AMOUNT: MASS | 1.13 g | |
YIELD: PERCENTYIELD | 71.2% | |
YIELD: CALCULATEDPERCENTYIELD | 71.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |